Protéine basique de la myéline (MBP)

Vue d'ensemble

Description

Myelin Basic Protein (MBP) is one of the most abundant proteins in the myelin sheath, a multilayered membrane that insulates nerve cells in the central nervous system (CNS) and peripheral nervous system (PNS) . MBP is a peripheral membrane-associated protein with a highly disordered structure in an aqueous solution . It is a key autoantigen in autoimmune neurodegeneration and multiple sclerosis .

Synthesis Analysis

MBP is synthesized in oligodendrocytes and Schwann cells . It interacts with cellular proteins involved in the protein translation machinery, as well as in the spatial and temporal regulation of translation . MBP interacts with core ribosomal proteins, RNA helicase Ddx28, and RNA-binding proteins STAU1, TDP-43, ADAR-1, and hnRNP A0, which are involved in various stages of RNA biogenesis and processing .

Molecular Structure Analysis

MBP is an intrinsically disordered protein that lacks a distinct structure in solution . A computational model of MBP has been constructed based on a phylogenetically conserved β-sheet backbone and electron microscopical three-dimensional reconstructions .

Chemical Reactions Analysis

MBP undergoes a range of post-translational modifications (PTMs), including phosphorylation, methylation, or conversion of arginines to citrullines . These modifications can affect the protein’s interaction with the myelin membrane and other proteins .

Physical and Chemical Properties Analysis

MBP is a highly positively charged protein . It is a peripheral membrane-associated protein that lacks a distinct structure in an aqueous solution . It is present in high amounts in the CNS and PNS .

Applications De Recherche Scientifique

Composant structurel des gaines de myéline

La MBP est l'un des composants structurels les plus importants des gaines de myéline dans les systèmes nerveux central et périphérique . Elle joue un rôle crucial dans l'organisation des membranes de myéline .

Réorganisation du cytosquelette

Au cours du processus de myélinisation, la MBP est impliquée dans la réorganisation du cytosquelette . Cette fonction est essentielle à la formation et au maintien adéquats des gaines de myéline.

Interaction avec le domaine SH3

La MBP interagit avec le domaine SH3 dans les voies de signalisation . Cette interaction est importante pour divers processus cellulaires, notamment la croissance et la différenciation cellulaires.

Marqueur de démyélinisation

La MBP a été proposée comme marqueur de démyélinisation dans les lésions cérébrales traumatiques et l'exposition aux produits chimiques . Cela en fait un outil de diagnostic potentiel pour les affections impliquant une démyélinisation.

Rôle dans la sclérose en plaques

La MBP possède des propriétés autoantigéniques dans la sclérose en plaques (SEP) . Son réseau d'interaction intracellulaire est toujours partiellement déconvolué en raison de sa structure dépliée, de sa charge basique anormale et de sa localisation cellulaire spécifique .

Interaction avec les protéines d'adhésion

Dans la région de la membrane plasmique, la MBP est colocalisée avec les protéines d'adhésion occludine et la protéine zéro-like 1 de la myéline . Cela suggère un rôle dans l'adhésion cellulaire et la communication.

Interaction avec les protéines de transport

La MBP interagit potentiellement avec les transporteurs de la famille des transporteurs de solutés ZIP6 et SNAT1 . Cette interaction pourrait influencer l'absorption des nutriments et le métabolisme cellulaire.

Rôle dans le métabolisme des lipides

La MBP interagit potentiellement avec des protéines impliquées dans le métabolisme des lipides, à savoir la protéine activatrice du ganglioside GM2, la ligase 4 à longue chaîne d'acides gras-CoA (ACSL4), la réductase 1 du NADH-cytochrome b5 (CYB5R1) et la métallo-réductase STEAP3 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0

Mécanisme D'action

Target of Action

Myelin Basic Protein (MBP) is an abundant protein in the central nervous system (CNS) myelin . It is one of the most important structural components of the myelin sheaths in both the central and peripheral nervous systems . MBP has several functions including the organization of the myelin membranes, reorganization of the cytoskeleton during the myelination process, and interaction with the SH3 domain in signaling pathways .

Mode of Action

MBP is believed to be important in the process of myelination of nerves in the nervous system . The myelin sheath is a multi-layered membrane, unique to the nervous system, that functions as an insulator to greatly increase the velocity of axonal impulse conduction . MBP maintains the correct structure of myelin, interacting with the lipids in the myelin membrane . It may act as a membrane actin-binding protein, which might allow it to participate in the transmission of extracellular signals to the cytoskeleton in oligodendrocytes and tight junctions in myelin .

Biochemical Pathways

MBP interacts with core ribosomal proteins, RNA helicase Ddx28, and RNA-binding proteins STAU1, TDP-43, ADAR-1, and hnRNP A0, which are involved in various stages of RNA biogenesis and processing . Among MBP partners, we identified CTNND1, which has previously been shown to be necessary for myelinating Schwann cells for cell-cell interactions and the formation of a normal myelin sheath . MBP binds proteins MAGEB2/D2 associated with neurotrophin receptor p75NTR, involved in pathways that promote neuronal survival and neuronal death .

Pharmacokinetics

It is known that myelin proteins are among the most long-lived proteins in the body , which reflects the importance of the stability of this macroscopic supramolecular structure to the normal functioning of the nervous system .

Result of Action

The result of MBP’s action is the formation and maintenance of the myelin sheath, which is crucial for the proper propagation of neural signals at high speed with a diminution of ionic leakiness . Destruction of the myelin sheath causes neurodegeneration and conduction failure, as observed in demyelinating diseases .

Action Environment

The action of MBP is influenced by various environmental factors. For instance, in the case of the autoimmune neurodegenerative disease multiple sclerosis (MS), exposure to foreign antigens causes the activation of cross-reactive T cells in genetically susceptible individuals, with MBP being a possible autoantigen . This suggests that the immune environment can significantly influence the action and efficacy of MBP.

Orientations Futures

Analyse Biochimique

Biochemical Properties

Myelin Basic Protein plays a significant role in biochemical reactions. It is involved in the organization of myelin membranes, reorganization of the cytoskeleton during the myelination process, and interaction with the SH3 domain in signaling pathways . It is a specific and convenient substrate for protein kinase C (PKC), but it is a poor substrate for phosphorylase kinase, CaM kinase II, casein kinases I and II, and cAMP-dependent protein kinase (PKA) .

Cellular Effects

Myelin Basic Protein has profound effects on various types of cells and cellular processes. It influences cell function by organizing myelin membranes and reorganizing the cytoskeleton during the myelination process . It also interacts with the SH3 domain in signaling pathways .

Molecular Mechanism

Myelin Basic Protein exerts its effects at the molecular level through several mechanisms. It organizes myelin membranes and reorganizes the cytoskeleton during the myelination process . It also interacts with the SH3 domain in signaling pathways . Furthermore, it acts as a specific substrate for protein kinase C (PKC) .

Subcellular Localization

Myelin Basic Protein is localized in the myelin sheaths in both the central and peripheral nervous systems

Propriétés

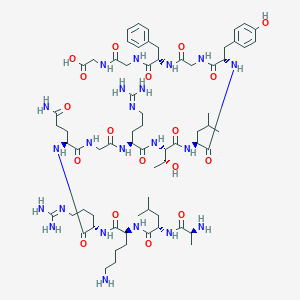

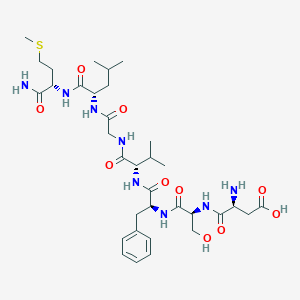

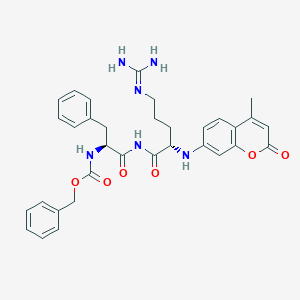

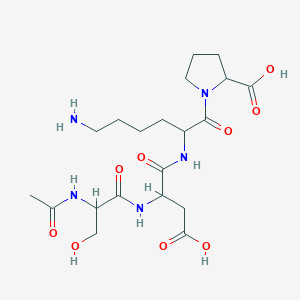

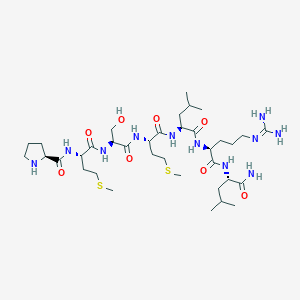

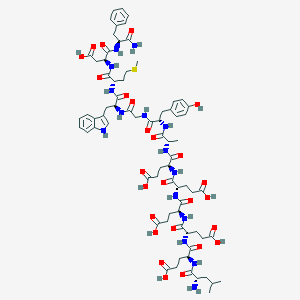

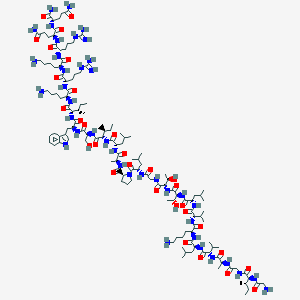

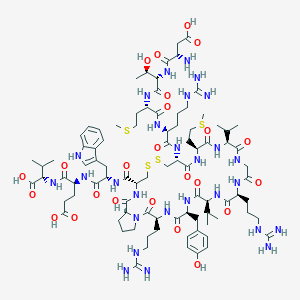

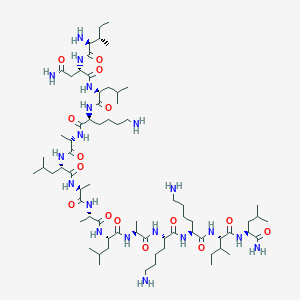

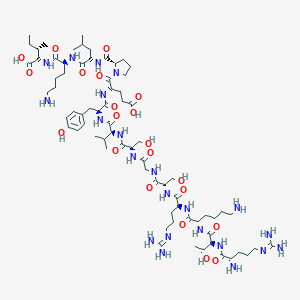

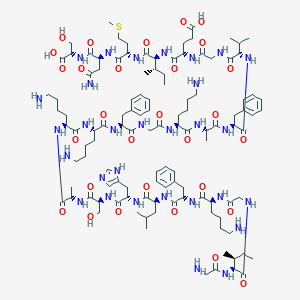

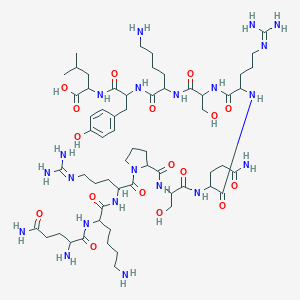

IUPAC Name |

2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[6-amino-2-[(2,5-diamino-5-oxopentanoyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H103N21O17/c1-32(2)28-42(58(97)98)78-53(92)41(29-33-15-17-34(84)18-16-33)77-50(89)37(11-4-6-24-62)74-54(93)43(30-82)79-51(90)38(12-7-25-70-59(66)67)73-52(91)39(20-22-47(65)86)75-55(94)44(31-83)80-56(95)45-14-9-27-81(45)57(96)40(13-8-26-71-60(68)69)76-49(88)36(10-3-5-23-61)72-48(87)35(63)19-21-46(64)85/h15-18,32,35-45,82-84H,3-14,19-31,61-63H2,1-2H3,(H2,64,85)(H2,65,86)(H,72,87)(H,73,91)(H,74,93)(H,75,94)(H,76,88)(H,77,89)(H,78,92)(H,79,90)(H,80,95)(H,97,98)(H4,66,67,70)(H4,68,69,71) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISWVXRQTGLFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H103N21O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405409 | |

| Record name | Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126768-94-3 | |

| Record name | Glutaminyllysyl-N~5~-(diaminomethylidene)ornithylprolylserylglutaminyl-N~5~-(diaminomethylidene)ornithylseryllysyltyrosylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

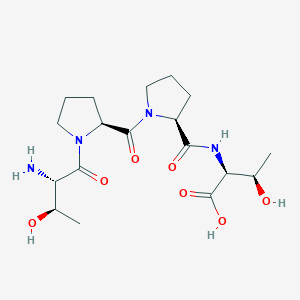

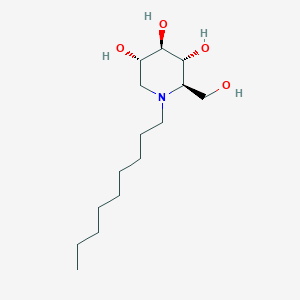

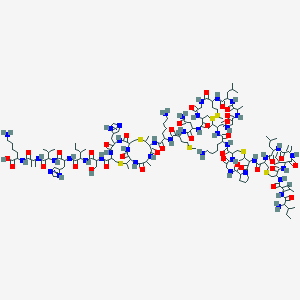

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.